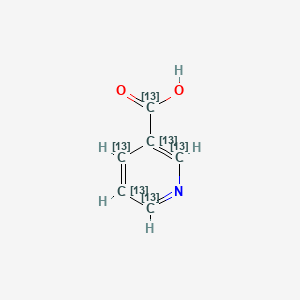

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid can be synthesized through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is commonly used in industrial settings due to its efficiency. The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: On an industrial scale, nicotinic acid-13C6 is produced mainly from 3-methylpyridine or 5-ethyl-2-methylpyridine. The global market for nicotinic acid was valued at approximately USD 614 million in 2019, with major producers including Lonza and Vanetta .

Analyse Des Réactions Chimiques

Types of Reactions: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of nicotinic acid to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate.

Reduction: Nicotinic acid can be reduced to form nicotinamide.

Substitution: Nicotinic acid can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is used for reduction reactions.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.

Major Products:

Oxidation: Nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate.

Reduction: Nicotinamide.

Substitution: Various substituted nicotinic acid derivatives.

Applications De Recherche Scientifique

Chemical Reactions

The compound participates in various chemical reactions:

- Oxidation : Converts to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).

- Reduction : Forms nicotinamide.

- Substitution : The carboxyl group can be replaced by other functional groups.

Mass Spectrometry

As a stable isotope internal standard, (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is crucial for accurate quantification in mass spectrometry. Its isotopic labeling allows researchers to trace metabolic pathways with precision.

Biological Studies

The compound is extensively studied for its role in metabolic pathways involving nicotinic acid derivatives. It aids in understanding enzyme functions and cellular energy production through its influence on NAD+ metabolism.

Therapeutic Potential

Recent investigations have highlighted its potential therapeutic effects:

- Hyperlipidemia Treatment : Derivatives are being explored for their ability to lower blood lipid levels.

- Pellagra Prevention : As a precursor to NAD+, it may help prevent niacin deficiency-related conditions .

Dietary Supplements

This compound is utilized in the production of dietary supplements and fortified foods due to its nutritional benefits related to niacin.

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals aimed at treating various conditions including metabolic disorders and deficiencies .

Study 1: Antimicrobial Activity

A recent study evaluated pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids for their antimicrobial properties. The results indicated significant activity against pathogens like Pseudomonas aeruginosa, suggesting that modifications of pyridine derivatives could enhance their antimicrobial efficacy .

Study 2: Enzyme Inhibition

Another study focused on small molecule-based enzyme inhibitors related to pyridine compounds. These inhibitors showed promise in normalizing altered metabolic pathways in conditions such as primary hyperoxaluria by modulating enzyme activities involved in oxalate metabolism .

Mécanisme D'action

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid exerts its effects by acting as a precursor for nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These coenzymes play a crucial role in redox reactions, serving as electron donors or acceptors. Nicotinic acid also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Comparaison Avec Des Composés Similaires

Nicotinamide-13C6: Another stable isotope-labeled form of vitamin B3.

Nicotinic acid (unlabeled): The non-labeled form of nicotinic acid.

Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide.

Uniqueness: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is unique due to its stable isotope labeling, which allows for precise tracking and quantification in scientific studies. This makes it particularly valuable in research applications where accurate measurement of metabolic processes is essential .

Activité Biologique

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid is a stable isotope-labeled compound that plays a significant role in various biological and pharmaceutical research applications. Its unique isotopic labeling allows for precise tracking in metabolic studies and contributes to understanding its biological activity. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications.

This compound can be synthesized through several methods, with one common route being the oxidation of 5-ethyl-2-methylpyridine using nitric acid. This method is efficient for producing the compound in industrial settings and involves specific reaction conditions including high temperatures and catalysts to facilitate the oxidation process.

Chemical Reactions

The compound undergoes various chemical reactions:

- Oxidation : Converts nicotinic acid to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).

- Reduction : Can be reduced to form nicotinamide.

- Substitution : The carboxyl group can be substituted with other functional groups.

Metabolic Pathways

The compound is studied for its involvement in key metabolic pathways. Its isotopic labeling is particularly useful in mass spectrometry for tracing metabolic processes involving nicotinic acid derivatives. Research indicates that this compound can influence NAD+ metabolism, which is crucial for cellular energy production and redox reactions .

Therapeutic Potential

Recent studies have explored the potential therapeutic effects of this compound:

- Hyperlipidemia Treatment : Its derivatives are being investigated for their ability to lower lipid levels in the blood.

- Pellagra Prevention : As a precursor to NAD+, it may help prevent conditions like pellagra caused by niacin deficiency .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridine carboxylic acids. A study focusing on pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids demonstrated significant antimicrobial activity against various pathogens, suggesting that similar derivatives of this compound could exhibit comparable effects .

Study 1: Antimicrobial Evaluation

A recent evaluation of pyridyl amides showed broad-spectrum antimicrobial activity. The docking studies indicated strong binding affinity to TrmD enzyme from Pseudomonas aeruginosa, suggesting that modifications of pyridine-3-carboxylic acid could enhance its antimicrobial properties .

Study 2: Enzyme Inhibition

Another study investigated small molecule-based enzyme inhibitors related to pyridine compounds. These inhibitors showed promise in normalizing altered metabolic pathways in conditions like primary hyperoxaluria by modulating enzyme activities involved in oxalate metabolism .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662145 | |

| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.066 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189954-79-7 | |

| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189954-79-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.